1-(3-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone
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Overview
Description
1-(3-Chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a nitro group, and a trifluoromethyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common route includes:
Nitration: Introduction of the nitro group onto the pyridinone ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Chlorobenzylation: Attachment of the 3-chlorobenzyl group through a Friedel-Crafts alkylation reaction, using 3-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1-(3-chlorobenzyl)-3-amino-5-(trifluoromethyl)-2(1H)-pyridinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
1-(3-Chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular pathways.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
1-(3-chlorobenzyl)-3-nitro-5-methyl-2(1H)-pyridinone: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(3-chlorobenzyl)-3-nitro-5-(difluoromethyl)-2(1H)-pyridinone: Contains a difluoromethyl group instead of a trifluoromethyl group.
Comparison: 1-(3-Chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-nitro-5-(trifluoromethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O3/c14-10-3-1-2-8(4-10)6-18-7-9(13(15,16)17)5-11(12(18)20)19(21)22/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGOABXMGVSYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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